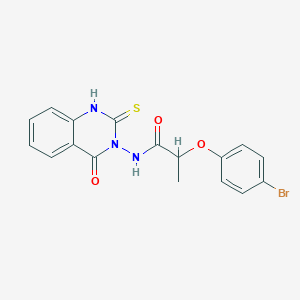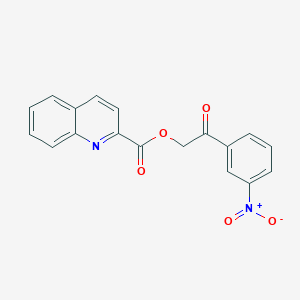
2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a synthetic organic compound that features a bromophenoxy group and a quinazolinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide typically involves the following steps:
-
Formation of the Bromophenoxy Intermediate
Starting Material: 4-bromophenol.
Reaction: 4-bromophenol is reacted with an appropriate alkylating agent, such as 3-chloropropionyl chloride, in the presence of a base like triethylamine to form 2-(4-bromophenoxy)propanoyl chloride.
-
Formation of the Quinazolinone Intermediate
Starting Material: Anthranilic acid.
Reaction: Anthranilic acid is cyclized with thiourea in the presence of a dehydrating agent like phosphorus oxychloride to form 4-oxo-2-sulfanylidene-1H-quinazoline.
-
Coupling Reaction
Reaction: The 2-(4-bromophenoxy)propanoyl chloride is then reacted with the 4-oxo-2-sulfanylidene-1H-quinazoline in the presence of a base such as pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known inhibitors.
Protein Binding: Studied for its ability to bind to certain proteins, influencing their function.
Medicine
Anticancer Activity: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Industry
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s quinazolinone moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The bromophenoxy group may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide: Contains a fluorine atom instead of bromine.
2-(4-methylphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide: Features a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide can significantly influence its chemical reactivity and biological activity. Bromine’s larger atomic size and higher electronegativity compared to chlorine or fluorine can lead to different binding affinities and reaction pathways, making this compound unique in its class.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c1-10(24-12-8-6-11(18)7-9-12)15(22)20-21-16(23)13-4-2-3-5-14(13)19-17(21)25/h2-10H,1H3,(H,19,25)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQQRLMZSUDOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN1C(=O)C2=CC=CC=C2NC1=S)OC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2823792.png)
![4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2823793.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide](/img/structure/B2823795.png)

![2-benzyl-5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823799.png)
![4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-(4-CHLOROPHENYL)BENZAMIDE](/img/structure/B2823801.png)



![benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2823809.png)

![1-(3-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2823812.png)
![methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2823813.png)

